molecular formula C17H21F3N2O3 B8358003 1-Trifluoroacetyl-piperidine-4-carboxylic acid [2-(3-methoxy-phenyl)-ethyl]-amide

1-Trifluoroacetyl-piperidine-4-carboxylic acid [2-(3-methoxy-phenyl)-ethyl]-amide

Cat. No. B8358003
M. Wt: 358.35 g/mol
InChI Key: NYNBUCPNRNNLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608203B2

Procedure details

To a stirred solution of 3-methoxy phenylethylamine (9.3 g, 61.6 mmol) and triethylamine (8.1 g, 11.2 ml, 80.1 mmol) in CH2Cl2 (50 ml) at 0° C. under an atmosphere of N2 was added 1-trifluoroacetyl-piperidine-4-carbonyl chloride (15.0 g, 61.6 mmol) as a solution in CH2Cl2 (50 ml) in a dropwise manner. The reaction was allowed to warm to RT overnight. The reaction was quenched with water (50 ml), the layers were separated, and the organic layer was washed with water (1×50 ml). The combined aqueous layers were back extracted with CH2Cl2 (1×75 ml). The combined organic layers were washed with brine (1×75 ml). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The resulting solid was triturated with Et2O and filtered to give the desired product (18.8 g, 52.3 mmol, 85% yield).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
1-trifluoroacetyl-piperidine-4-carbonyl chloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.C(N(CC)CC)C.[F:19][C:20]([F:33])([F:32])[C:21]([N:23]1[CH2:28][CH2:27][CH:26]([C:29](Cl)=[O:30])[CH2:25][CH2:24]1)=[O:22]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11][C:29]([CH:26]2[CH2:25][CH2:24][N:23]([C:21](=[O:22])[C:20]([F:33])([F:19])[F:32])[CH2:28][CH2:27]2)=[O:30])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCN
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
1-trifluoroacetyl-piperidine-4-carbonyl chloride
Quantity
15 g
Type
reactant
Smiles
FC(C(=O)N1CCC(CC1)C(=O)Cl)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (50 ml)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (1×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back extracted with CH2Cl2 (1×75 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCNC(=O)C1CCN(CC1)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 52.3 mmol
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.